Viaminate

Description

BenchChem offers high-quality Viaminate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Viaminate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

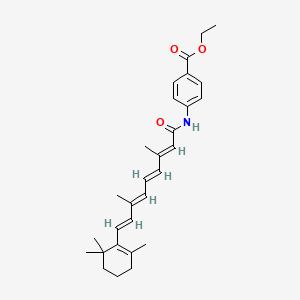

ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSMJNVXOITYPE-FSDIUQKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318689 |

Source

|

| Record name | Viaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53839-71-7 |

Source

|

| Record name | Viaminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53839-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Carboethoxyphenyl)retinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIAMINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Viaminate

Introduction

Viaminate is an investigational therapeutic agent that has demonstrated significant potential in preclinical models of neurodegenerative diseases. Its primary mechanism of action centers on the modulation of intracellular calcium homeostasis and the subsequent downstream effects on neuronal survival pathways. This document provides a comprehensive overview of the molecular interactions and cellular consequences of Viaminate administration, supported by experimental data and detailed protocols.

Core Mechanism of Action: Modulation of Ryanodine (B192298) Receptors

Viaminate acts as a potent and selective antagonist of the ryanodine receptor type 2 (RyR2), a critical intracellular calcium release channel located on the membrane of the endoplasmic reticulum (ER). By binding to a specific allosteric site on the RyR2 protein, Viaminate stabilizes the closed state of the channel, thereby reducing the efflux of calcium (Ca²⁺) from the ER into the cytoplasm. This action is particularly crucial under conditions of cellular stress, where dysregulated RyR2 activity can lead to cytotoxic levels of cytoplasmic Ca²⁺.

The signaling pathway initiated by Viaminate's interaction with RyR2 is depicted below:

Quantitative Analysis of Viaminate Activity

The efficacy of Viaminate has been quantified through a series of in vitro assays. The following table summarizes key pharmacodynamic parameters.

| Parameter | Value | Cell Line | Experimental Condition |

| IC₅₀ (RyR2 Binding) | 15.2 ± 1.8 nM | HEK293 (RyR2 overexpressing) | Radioligand displacement assay |

| EC₅₀ (Ca²⁺ Inhibition) | 35.7 ± 4.1 nM | SH-SY5Y neuroblastoma | Thapsigargin-induced ER stress |

| Neuronal Viability (at 100 nM) | 85.3 ± 5.6 % | Primary cortical neurons | Glutamate-induced excitotoxicity |

| Mitochondrial Membrane Potential | 92.1 ± 7.2 % of control | Primary cortical neurons | Oxidative stress model (H₂O₂) |

Experimental Protocols

A detailed methodology for a key experiment is provided below.

Protocol: Calcium Imaging in Live Cells

Objective: To quantify the effect of Viaminate on cytoplasmic calcium concentration following ER stress induction.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Thapsigargin (ER stress inducer)

-

Viaminate (solubilized in DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Cell Culture: Plate SH-SY5Y cells on glass-bottom dishes and culture in DMEM with 10% FBS until 70-80% confluent.

-

Dye Loading: Wash cells twice with HBSS. Prepare a loading buffer of Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS. Incubate cells with the loading buffer for 30 minutes at 37°C.

-

Wash and Pre-incubation: Wash cells three times with HBSS to remove excess dye. Incubate cells with varying concentrations of Viaminate (or vehicle control) for 15 minutes.

-

Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence reading for 60 seconds.

-

Stress Induction: Add Thapsigargin (1 µM) to the cells while continuously recording fluorescence.

-

Data Acquisition: Record fluorescence intensity every 2 seconds for a total of 10 minutes.

-

Analysis: Quantify the change in fluorescence over time. The peak fluorescence intensity is proportional to the cytoplasmic Ca²⁺ concentration. Calculate the EC₅₀ of Viaminate by fitting the dose-response curve of peak fluorescence inhibition.

The workflow for this experimental protocol is visualized below.

Viaminate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viaminate, also known as N-(4-ethoxycarbonylphenyl)retinamide, is a synthetic derivative of retinoic acid. It has garnered significant interest in the field of dermatology, particularly for the treatment of acne vulgaris. As a member of the retinoid family, Viaminate modulates epithelial cell growth and differentiation, exhibits anti-inflammatory properties, and reduces sebum production. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanisms of action of Viaminate, with a focus on its role in inhibiting key inflammatory signaling pathways.

Chemical Structure and Identifiers

Viaminate is structurally characterized by a β-ionone ring and a polyunsaturated side chain, which are hallmarks of retinoids, linked to an ethyl p-aminobenzoate moiety via an amide bond.

| Identifier | Value |

| IUPAC Name | ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate |

| CAS Number | 53839-71-7 |

| Molecular Formula | C29H37NO3 |

| Molecular Weight | 447.61 g/mol |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C |

| InChI | InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ |

Physicochemical Properties

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | 619.362 °C at 760 mmHg |

| Density | 1.071 g/cm³ |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

| pKa (Predicted) | 12.49 ± 0.70 |

| XLogP3 | 7.8 |

Synthesis

A detailed, one-step, scalable, and operator-friendly synthesis for a structurally analogous compound, N-(4-ethoxyphenyl)-retinamide, has been reported and can be adapted for the synthesis of Viaminate.[1][2][3] The general approach involves the amidation of all-trans-retinoic acid (ATRA) with the corresponding aniline (B41778) derivative, in this case, ethyl p-aminobenzoate.

Reaction Scheme:

References

- 1. One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Viaminate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viaminate, also known as N-(4-Ethoxycarbonylphenyl)retinamide, is a retinoic acid derivative that has garnered attention for its therapeutic potential in treating severe acne and other keratinization disorders. This technical guide provides a comprehensive overview of the synthesis and purification of Viaminate, intended for researchers, scientists, and professionals in drug development. The document details a robust one-step synthesis protocol and outlines effective purification methodologies. Furthermore, it presents quantitative data in structured tables for easy comparison and includes detailed experimental protocols. Visual diagrams of the experimental workflow and the implicated signaling pathway are provided to enhance understanding of the compound's synthesis and mechanism of action.

Introduction

Viaminate is a synthetic retinoid, an amide compound formed from Tretinoin (all-trans-retinoic acid) and Ethyl p-aminobenzoate.[1] Its chemical name is Ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate.[2] Viaminate's therapeutic effects are attributed to its ability to regulate the growth and differentiation of epithelial cells, reduce sebum secretion, and inhibit the keratinization process of keratinocytes.[3] Recent studies have elucidated its mechanism of action, showing that Viaminate can ameliorate acne by inhibiting the S100A8/S100A9-MAPK signaling cascade.

Synthesis of Viaminate

The synthesis of Viaminate can be efficiently achieved through a one-step process involving the reaction of Vitamin A acid chloride (Retinoyl chloride) with Benzocaine (ethyl p-aminobenzoate). A patent by Chongqing Shenghuaxi Pharmaceutical Co., Ltd. describes an industrial-scale production method.

Experimental Protocol: One-Step Synthesis

This protocol is adapted from the industrial production method for Viaminate.

Materials:

-

Vitamin A acid chloride (Retinoyl chloride)

-

Benzocaine (ethyl p-aminobenzoate)

-

N,N-dimethylformamide (DMF)

-

95% Ethyl acetate (B1210297)

Procedure:

-

In a suitable reaction vessel, dissolve Benzocaine and 4-dimethylaminopyridine in N,N-dimethylformamide.

-

Separately, dilute Vitamin A acid chloride with an appropriate amount of N,N-dimethylformamide.

-

Slowly add the diluted Vitamin A acid chloride solution to the reaction vessel while maintaining the temperature between 5°C and 10°C.

-

After the addition is complete, allow the reaction mixture to stir at 15-20°C for 5 hours.

-

Following the reaction, perform vacuum distillation to remove the solvent, which will result in the separation of a large amount of solid.

-

To the solid residue, add 95% ethyl acetate and stir to facilitate cooling and crystallization.

-

Collect the crystalline product by centrifugation.

-

Wash the collected crystals with a suitable solvent.

-

Dry the final product to obtain Viaminate.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Starting Material 1 | Vitamin A acid chloride (109.8 mol) | [1] |

| Starting Material 2 | Benzocaine (145.4 mol) | [1] |

| Catalyst | 4-dimethylaminopyridine (50 kg) | [1] |

| Solvent | N,N-dimethylformamide (400 kg) | [1] |

| Reaction Temperature | 5-20°C | [1] |

| Reaction Time | 5 hours | [1] |

| Final Product Mass | 43.4 kg | [1] |

| Yield | 88.2% | [1] |

| Purity | 99.6% | [1] |

Synthesis Workflow Diagram

Caption: Synthesis workflow for Viaminate.

Purification of Viaminate

The primary method for the purification of Viaminate, as described in the synthesis protocol, is crystallization. For retinoids in general, chromatographic techniques are also widely employed to achieve high purity.

Experimental Protocol: Purification

3.1.1. Crystallization

This is the final step in the synthesis process described above.

Procedure:

-

After vacuum distillation of the reaction solvent, a solid residue is obtained.

-

Add 95% ethyl acetate to the residue.

-

Stir the mixture to dissolve the product and then allow it to cool, promoting the formation of crystals.

-

The pure Viaminate crystals are then isolated from the mother liquor.

3.1.2. Column Chromatography (General Method for Retinoids)

While a specific protocol for Viaminate was not found, a general method for the purification of retinoids using column chromatography is provided below. This can be adapted for Viaminate.

Materials:

-

Crude Viaminate

-

Silica (B1680970) gel (for column chromatography)

-

Rotary evaporator

Procedure:

-

Prepare a concentrated solution of the crude Viaminate in hexane with a small percentage of acetone (e.g., 5%).

-

Pack a chromatography column with silica gel slurried in hexane.

-

Load the Viaminate solution onto the column.

-

Elute the column with a mobile phase of hexane and acetone, gradually increasing the polarity if necessary.

-

Collect fractions and monitor the elution of Viaminate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine the fractions containing pure Viaminate.

-

Evaporate the solvent using a rotary evaporator to obtain the purified Viaminate.

Quantitative Data: Purification

The following table provides data for the crystallization purification step as part of the synthesis.

| Parameter | Value | Reference |

| Purification Method | Crystallization | [1] |

| Solvent | 95% Ethyl Acetate | [1] |

| Final Purity | 99.6% | [1] |

Signaling Pathway

Viaminate exerts its therapeutic effects in acne by modulating the S100A8/S100A9-MAPK signaling cascade. The S100A8 and S100A9 proteins can activate Mitogen-Activated Protein Kinases (MAPKs), which are key regulators of cellular processes like proliferation and inflammation.

The proposed mechanism involves the following steps:

-

In acne, there is an upregulation of S100A8 and S100A9 proteins.

-

These proteins can act as ligands, binding to receptors such as the Receptor for Advanced Glycation Endproducts (RAGE).

-

This binding triggers intracellular signaling cascades, leading to the phosphorylation and activation of MAPKs, including p38 and p44/42 (ERK1/2).

-

Activated MAPKs can then lead to increased keratinocyte proliferation and inflammation, contributing to the pathology of acne.

-

Viaminate intervenes by inhibiting the expression of S100A8 and S100A9, thereby downregulating the activation of the MAPK pathway and reducing the associated abnormal proliferation and keratinization.

Viaminate Signaling Pathway Diagram

Caption: Viaminate's inhibitory effect on the S100A8/S100A9-MAPK pathway.

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of Viaminate, along with insights into its mechanism of action. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development. The diagrams offer a clear visual representation of the chemical workflow and the biological pathway, facilitating a deeper understanding of this promising therapeutic compound. Further research into alternative synthesis routes and advanced purification techniques could lead to even more efficient and scalable production of Viaminate.

References

Viaminate as a Retinoic Acid Receptor Agonist: A Technical Guide

Disclaimer: As of the latest available data, "Viaminate" is identified as a retinoic acid derivative developed in China for the clinical treatment of acne. Its mechanism of action has been linked to the inhibition of the TLR2/NF-κB and MAPK signaling pathways. However, specific quantitative data regarding its direct binding affinity, transactivation activity, and isotype selectivity for Retinoic Acid Receptors (RARs) are not publicly available. To fulfill the structural and content requirements of this technical guide, we will use "Exemplarinate," a hypothetical Retinoic Acid Receptor (RAR) agonist, as a representative compound. The data and protocols presented herein are based on established methodologies and publicly available information for well-characterized synthetic RAR agonists.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the characterization of a representative RAR agonist.

Quantitative Data Presentation

The interaction of an RAR agonist with its target receptors is quantified through binding affinity and transactivation potency. The following tables summarize representative data for RAR agonists, illustrating the type of information crucial for characterizing a compound like "Exemplarinate."

Table 1: Binding Affinity (Kᵢ/IC₅₀, nM) of Representative Retinoids for RAR Subtypes

| Compound | RARα | RARβ | RARγ | Selectivity Profile |

| Arotinoid Acid (TTNPB) | ~2 | ~2 | ~2 | Pan-Agonist |

| Am580 | ~1 | ~200 | ~500 | RARα-selective |

| CD2019 | ~50 | ~5 | ~100 | RARβ-selective |

| CD437 | >1000 | >1000 | ~30 | RARγ-selective |

Note: These values are compiled from various sources and may differ based on the specific assay conditions. They are intended for comparative purposes.[1]

Table 2: Transactivation Potency (EC₅₀, nM) of Representative Retinoids for RAR Subtypes

| Compound | RARα | RARβ | RARγ |

| Arotinoid Acid (TTNPB) | 0.5 | 0.8 | 1.2 |

| Am580 | 0.4 | 150 | 300 |

| CD2019 | 60 | 3 | 80 |

| CD437 | >1000 | >1000 | 20 |

Note: These values are compiled from various sources and may differ based on the specific assay conditions. They are intended for comparative purposes.[1]

Experimental Protocols

The quantitative data presented above are typically generated using the following key experimental methodologies.

Radioligand Competitive Binding Assay

This assay determines the binding affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.[2][3]

Objective: To determine the inhibition constant (Kᵢ) of "Exemplarinate" for RARα, RARβ, and RARγ subtypes.

Materials:

-

Recombinant human RARα, RARβ, and RARγ proteins.

-

Radiolabeled all-trans retinoic acid (e.g., [³H]-ATRA).

-

Unlabeled "Exemplarinate."

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Methodology:

-

Incubation: A constant concentration of recombinant RAR protein and a fixed concentration of [³H]-ATRA are incubated with varying concentrations of unlabeled "Exemplarinate" in the assay buffer.[3]

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.[3]

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.[3]

-

Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [³H]-ATRA, is measured using a scintillation counter.[2][3]

-

Data Analysis: The data are plotted as the percentage of specific binding of [³H]-ATRA versus the concentration of "Exemplarinate." The IC₅₀ value, the concentration of "Exemplarinate" that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2][3]

Luciferase Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of a specific RAR isotype.[2]

Objective: To determine the half-maximal effective concentration (EC₅₀) of "Exemplarinate" for activating RARα, RARβ, and RARγ subtypes.

Materials:

-

Mammalian cell line (e.g., HEK293).[4]

-

Expression vectors for RARα, RARβ, or RARγ.

-

Reporter plasmid containing a luciferase gene downstream of a Retinoic Acid Response Element (RARE).

-

A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Cell culture medium.

-

"Exemplarinate."

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Culture and Transfection: Culture mammalian cells and co-transfect them with an RAR expression vector, a RARE-luciferase reporter plasmid, and a control reporter plasmid.[2]

-

Compound Treatment: After transfection, treat the cells with varying concentrations of "Exemplarinate."

-

Incubation: Incubate the cells for an appropriate period (e.g., 16-24 hours) to allow for gene expression.[4]

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Measure the luminescence produced by both the experimental (Firefly) and control (Renilla) luciferases using a luminometer.[4]

-

Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity. Plot the normalized luciferase activity against the logarithm of the "Exemplarinate" concentration. The EC₅₀ value is determined by non-linear regression analysis of the dose-response curve.[2]

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflows relevant to the characterization of an RAR agonist.

Caption: Canonical Retinoic Acid Receptor (RAR) Signaling Pathway.

References

An In-depth Technical Guide to the Biological Activity of Paclitaxel in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) is a potent anti-neoplastic agent widely employed in chemotherapy for a range of cancers, including those of the breast, lung, and ovary. Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape.[1] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes the polymerization of tubulin and inhibits the disassembly of these structures.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[2][3][4] The efficacy of paclitaxel can, however, vary significantly across different cancer cell types, and the development of resistance remains a clinical challenge.[5] This guide provides a comprehensive overview of the biological activity of paclitaxel in various cell lines, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Quantitative Analysis of Paclitaxel Cytotoxicity

The cytotoxic effect of paclitaxel is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of a cell population by 50%. The IC50 values for paclitaxel can vary widely among different cell lines, reflecting their diverse sensitivities to the drug.

Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

| MCF-7 | Breast Cancer | 3.5 µM | Not Specified |

| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified |

| SKBR3 | Breast Cancer | 4 µM | Not Specified |

| BT-474 | Breast Cancer | 19 nM | Not Specified |

| OVCAR-3 | Ovarian Cancer | <10 | Not Specified |

| OVCAR-4 | Ovarian Cancer | <10 | Not Specified |

| NCI-H226 | Non-Small Cell Lung Cancer | <10 | Not Specified |

| NCI-H23 | Non-Small Cell Lung Cancer | <10 | Not Specified |

| T98G | Glioma | Not Specified (Demonstrated G2/M arrest) | Not Specified |

| CHP100 | Neuroblastoma | ~1-10 | 24 |

| SH-SY5Y | Neuroblastoma | >100 | 24 |

| Various | Ovarian Carcinoma | 0.4 - 3.4 | Not Specified |

| Various | Human Tumour Cell Lines | 2.5 - 7.5 | 24 |

Note: The GI50 (Growth Inhibition 50%) values from the NCI-60 database are analogous to IC50 values and indicate high sensitivity to Paclitaxel across many cell lines.[5] The cytotoxicity of paclitaxel is often schedule-dependent, with prolonged exposure times leading to increased cell death.[6][7][8]

Key Experimental Protocols

Detailed methodologies for assessing the biological activity of paclitaxel in cell lines are crucial for reproducible research. The following are standard protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9]

Principle: In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

-

96-well plates

-

Paclitaxel

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period and incubate for 24 hours.[9]

-

Prepare serial dilutions of paclitaxel in complete medium.

-

Remove the existing medium and add 100 µL of the drug dilutions to the respective wells, including untreated controls.[9]

-

Incubate the plate for 48-72 hours.[9]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Read the absorbance at 570 nm using a microplate reader.[9]

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following paclitaxel treatment.[3]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane.[3] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.[3]

Materials:

-

6-well plates

-

Paclitaxel

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.[9]

-

Treat the cells with the desired concentrations of paclitaxel for 24-48 hours.[9]

-

Harvest both adherent and floating cells and wash with cold PBS.[10]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[9][10]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[9][10]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of cells treated with paclitaxel.[11]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[9] The amount of fluorescence is directly proportional to the DNA content in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]

Materials:

-

6-well plates

-

Paclitaxel

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with paclitaxel for the desired time.[9]

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.[10]

-

Resuspend the cell pellet in PI staining solution containing RNase A.[9]

-

Incubate for 30 minutes at 37°C in the dark.[9]

-

Analyze the samples using a flow cytometer.[9]

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in signaling pathways affected by paclitaxel.

Procedure:

-

Treat cells with paclitaxel and lyse them to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).[9]

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[9]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax).[9]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[9]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]

Signaling Pathways and Mechanisms of Action

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] Several signaling pathways are implicated in paclitaxel-induced cell death and in the development of resistance.

Paclitaxel-Induced Apoptosis

Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways.[3] The stabilization of microtubules triggers a mitotic checkpoint, leading to prolonged arrest in the G2/M phase.[4] This arrest can activate pro-apoptotic proteins and inactivate anti-apoptotic proteins, ultimately leading to programmed cell death. The Bcl-2 family of proteins plays a crucial role in this process.[1]

Mechanisms of Paclitaxel Resistance

Cancer cells can develop resistance to paclitaxel through several mechanisms, which often involve the modulation of signaling pathways that promote cell survival and reduce drug efficacy.

-

Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump paclitaxel out of the cell, reducing its intracellular concentration.[2][12][13]

-

Alterations in Tubulin: Mutations in the β-tubulin gene or changes in the expression of tubulin isotypes can reduce the binding affinity of paclitaxel to microtubules.[2][12][13]

-

Dysregulation of Apoptotic Pathways: Alterations in the expression of apoptosis-related proteins, such as the overexpression of anti-apoptotic Bcl-2 or the loss of pro-apoptotic p53 function, can make cells less susceptible to paclitaxel-induced cell death.[2][4]

-

Activation of Survival Pathways: The PI3K/AKT and MAPK/ERK signaling pathways can be activated in resistant cells, promoting cell survival and counteracting the cytotoxic effects of paclitaxel.[4]

Experimental Workflow Visualization

A typical workflow for studying the biological activity of paclitaxel in cell lines involves a series of interconnected experiments to assess its effects on cell viability, apoptosis, and cell cycle progression.

References

- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Paclitaxel Resistance: Molecular Mechanisms and Pharmacologic Man...: Ingenta Connect [ingentaconnect.com]

Viaminate Pharmacokinetics and Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viaminate, a retinoid derivative, has been investigated for its therapeutic potential. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Viaminate. While pharmacokinetic data in humans is available, direct in vivo metabolism studies on Viaminate are currently lacking. Therefore, this guide also presents inferred metabolic pathways based on the well-established metabolism of its parent compound, tretinoin (B1684217) (all-trans retinoic acid). All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and metabolic pathways.

In Vivo Pharmacokinetics of Viaminate

A pivotal open-label, sequential, single-dose, and food-effect study in healthy Chinese subjects has characterized the oral pharmacokinetic profile of Viaminate.[1] The study revealed that Viaminate exhibits linear pharmacokinetics within the dose range of 50 to 150 mg.[1] A significant food effect was observed, with a high-fat meal substantially increasing the extent of absorption.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Viaminate following single oral doses under fasting and fed conditions, as well as after multiple doses, are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetics of Viaminate Under Fasting Conditions [1]

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |

| 50 | 1.4 ± 0.6 | 3.1 ± 1.1 | 8.4 ± 4.2 | 3.5 ± 1.8 |

| 100 | 2.9 ± 1.2 | 3.3 ± 0.9 | 17.1 ± 8.5 | 3.7 ± 1.5 |

| 150 | 4.2 ± 1.8 | 3.4 ± 0.8 | 24.8 ± 11.2 | 3.6 ± 1.3 |

Data are presented as mean ± standard deviation.

Table 2: Food-Effect on Single 50 mg Dose of Viaminate [1]

| Condition | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |

| Fasted | 1.4 ± 0.6 | 3.1 ± 1.1 | 8.4 ± 4.2 |

| Fed (High-Fat Meal) | 18.4 ± 7.9 | 3.8 ± 1.2 | 57.5 ± 23.1 |

Data are presented as mean ± standard deviation.

Table 3: Multiple-Dose Pharmacokinetics of Viaminate (50 mg twice daily) [1]

| Parameter | Value |

| Cmax,ss (ng/mL) | 2.1 ± 0.9 |

| Cmin,ss (ng/mL) | 0.8 ± 0.4 |

| Tmax,ss (h) | 3.2 ± 1.0 |

| AUCss (ng·h/mL) | 12.5 ± 6.3 |

Data are presented as mean ± standard deviation. ss denotes steady-state.

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers[1]

Study Design: An open-label, sequential, single-center study. The study consisted of three phases: a single ascending dose phase, a food-effect phase, and a multiple-dose phase.

Subjects: Nine healthy Chinese volunteers (five males and four females) aged between 18 and 45 years, with a body mass index (BMI) between 19 and 24 kg/m ². All subjects provided written informed consent.

Drug Administration:

-

Single Ascending Dose: Subjects received single oral doses of 50 mg, 100 mg, and 150 mg of Viaminate after an overnight fast of at least 10 hours. There was a one-week washout period between each dose escalation.

-

Food-Effect: After a one-week washout period from the last single dose, subjects received a single 50 mg oral dose of Viaminate 30 minutes after consuming a high-fat breakfast (approximately 800-1000 kcal, with 50% of calories from fat).

-

Multiple-Dose: Following another one-week washout period, subjects received 50 mg of Viaminate orally twice daily for five consecutive days.

Blood Sampling:

-

Single-Dose and Food-Effect Phases: Venous blood samples (5 mL) were collected into heparinized tubes pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 15 hours post-dose.

-

Multiple-Dose Phase: Blood samples were collected before the morning dose on days 3, 4, and 5 to determine trough concentrations. On day 5, samples were collected pre-dose and at the same time points as the single-dose phase.

Analytical Method: Plasma concentrations of Viaminate were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 0.1 ng/mL.

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods. Cmax and Tmax were obtained directly from the observed plasma concentration-time data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule. The terminal elimination half-life (t₁/₂) was calculated as 0.693/kₑ, where kₑ is the terminal elimination rate constant.

Visualization of Experimental Workflow

Caption: Experimental workflow for the Viaminate pharmacokinetic study.

In Vivo Metabolism of Viaminate

As of the date of this guide, there are no published in vivo studies specifically detailing the metabolic pathways of Viaminate in humans or animal models. However, Viaminate is a derivative of retinoic acid (tretinoin), and therefore, its metabolism is expected to follow similar pathways to that of tretinoin and other retinoids.

Inferred Metabolic Pathways

The metabolism of tretinoin is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. The main metabolic transformations include oxidation and conjugation.

Phase I Metabolism (Oxidation): The primary oxidative metabolic pathway for tretinoin involves hydroxylation and subsequent oxidation, catalyzed mainly by the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1), which are specifically involved in retinoic acid metabolism. Other CYPs, such as CYP3A4, may also contribute. The major oxidative metabolites of tretinoin identified in vivo include:

-

4-hydroxy-retinoic acid: Formed through hydroxylation at the C4 position of the cyclohexenyl ring.

-

4-oxo-retinoic acid: Further oxidation of 4-hydroxy-retinoic acid.

-

18-hydroxy-retinoic acid: Resulting from hydroxylation of the methyl group at C18.

Phase II Metabolism (Conjugation): The parent drug and its Phase I metabolites can undergo conjugation reactions to form more water-soluble compounds that are readily excreted. The most common conjugation reaction for retinoids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). Retinoyl-β-glucuronide is a known metabolite of tretinoin.

Based on these established pathways for tretinoin, a putative metabolic scheme for Viaminate can be proposed. The ester linkage in Viaminate may be susceptible to hydrolysis by esterases, potentially releasing retinoic acid, which would then enter the metabolic pathways described above. Alternatively, Viaminate itself could be a substrate for CYP-mediated oxidation and subsequent conjugation.

Visualization of Inferred Metabolic Pathway

Caption: Inferred metabolic pathway of Viaminate.

Discussion and Future Directions

The available pharmacokinetic data for Viaminate provides a solid foundation for understanding its absorption and disposition in humans. The pronounced food effect highlights the importance of administration conditions for achieving optimal systemic exposure. The linear pharmacokinetics over the studied dose range simplifies dose adjustments.

The significant gap in knowledge is the in vivo metabolism of Viaminate. While inferences can be drawn from the metabolism of tretinoin, dedicated studies are essential to definitively identify the metabolites of Viaminate, the enzymes responsible for their formation, and their potential pharmacological activity and toxicity. A case report of fatal hepatotoxicity associated with Viaminate underscores the importance of understanding its metabolic profile, as metabolites can sometimes contribute to adverse drug reactions.

Future research should focus on:

-

In vivo metabolite identification studies in preclinical species and humans to characterize the metabolic profile of Viaminate.

-

In vitro studies using human liver microsomes and hepatocytes to identify the specific CYP and UGT enzymes involved in Viaminate metabolism.

-

Pharmacokinetic studies in diverse populations to assess the influence of genetic polymorphisms in drug-metabolizing enzymes on Viaminate disposition.

Conclusion

This technical guide has synthesized the current knowledge on the in vivo pharmacokinetics and metabolism of Viaminate. While the pharmacokinetic properties have been partially elucidated, further research into its metabolic pathways is imperative for a complete understanding of its pharmacological and toxicological profile. The provided data and protocols serve as a valuable resource for researchers and professionals involved in the development of Viaminate and other retinoid-based therapeutics.

References

Viaminate: A Technical Overview of its Impact on Gene Expression and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Viaminate, a retinoic acid derivative developed in China, is utilized in the treatment of acne and other keratinization disorders.[1][2] Chemically known as Ethoxycarbonyl retinoic acid amide, it is structurally similar to the first-generation retinoid, all-trans retinoic acid.[3] Like other retinoids, Viaminate plays a crucial role in regulating the growth and differentiation of epithelial cells, modulating cellular immunity, and reducing sebum production.[3] This document provides a comprehensive technical guide on the molecular mechanisms of Viaminate, focusing on its effects on gene expression and associated signaling pathways.

Mechanism of Action and Core Functions

Viaminate's therapeutic effects are rooted in its ability to influence several key physiological processes:

-

Regulation of Epithelial Cell Differentiation and Proliferation: Viaminate helps normalize the growth and development of epithelial cells.[2]

-

Inhibition of Keratinization: It can inhibit the keratinization process of keratinocytes, helping to normalize abnormal keratinization.[3][4]

-

Reduction of Sebum Secretion: The compound has been shown to decrease sebum secretion by 80% to 95%.[3]

-

Immune Modulation and Anti-Inflammatory Effects: Viaminate enhances the function of cellular immunity and possesses anti-inflammatory properties.[2][3]

As a derivative of Vitamin A, Viaminate's actions are intrinsically linked to the broader mechanisms of retinoids, which are well-established regulators of gene expression through their interaction with nuclear receptors.[5][6] Retinoids like Viaminate exert their effects by binding to nuclear receptors, which then act as ligand-dependent transcription factors to regulate complex programs of gene expression.[6]

Impact on Gene Expression

Recent studies have begun to elucidate the specific genetic and molecular pathways modulated by Viaminate, particularly in the context of acne treatment. Transcriptome analysis of rat skin tissues has revealed that Viaminate has significant regulatory effects on genes involved in fatty acid metabolism and cellular keratinization pathways.[2]

A key finding from gene differential analysis is the significant downregulation of the S100A8 and S100A9 genes following Viaminate treatment.[4] These genes encode for proteins that are involved in the regulation of inflammatory processes and cell proliferation.

Modulation of Signaling Pathways

Viaminate has been demonstrated to exert its therapeutic effects by inhibiting key inflammatory and proliferation-associated signaling pathways. The primary pathways identified are the TLR2/NF-κB and MAPK pathways .[2]

1. TLR2/NF-κB Signaling Pathway:

Toll-like receptor 2 (TLR2) has been identified as a potential key target of Viaminate.[2] In the context of acne induced by Propionibacterium acnes, Viaminate inhibits TLR2 and its downstream nuclear factor-kappa B (NF-κB) pathway.[2] This inhibition is confirmed by the observed effects on NF-κB inhibitor alpha (IκBα) and the p65 subunit of NF-κB.[2] Overexpression of TLR2 has been shown to attenuate the therapeutic effects of Viaminate, further solidifying TLR2 as a critical target.[2]

2. MAPK Signaling Pathway:

Viaminate also suppresses the mitogen-activated protein kinase (MAPK) signaling cascade.[2][4] This includes the inhibition of key MAPK components such as p38, c-Jun N-terminal kinase (JNK), and extracellular regulated kinase 1/2 (ERK1/2).[2][4] The downregulation of S100A8 and S100A9 by Viaminate is directly linked to the inhibition of this MAPK pathway, thereby suppressing keratinocyte proliferation and keratinization.[4] The addition of the S100A8/S100A9 complex can reverse the inhibitory effects of Viaminate on these processes in cell models.[4]

Below is a diagram illustrating the inhibitory effect of Viaminate on these signaling pathways.

Caption: Viaminate's inhibition of TLR2 and S100A8/A9 expression, leading to downregulation of NF-κB and MAPK pathways.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to Viaminate's efficacy.

| Parameter | Finding | Reference |

| Sebum Secretion Reduction | 80% to 95% reduction in sebum secretion. | [3] |

| Gene Expression | Significant downregulation of S100A8 and S100A9 genes. | [4] |

| Protein Expression | Inhibition of TLR2, IκBα, NF-κB-p65, MAPK p38, JNK, and ERK1/2 protein expression levels. | [2][4] |

Experimental Protocols

The following methodologies are central to the studies investigating Viaminate's mechanism of action.

1. Animal Model for Acne:

-

Model Induction: Acne is induced in the ears of rats through the application of Propionibacterium acnes and sebum.[2][4]

-

Treatment: Viaminate is administered to the model rats for a period of 30 days.[2][4]

-

Assessment: Therapeutic effects are evaluated by observing reductions in ear redness, epidermal thickening, inflammatory reactions, keratin (B1170402) overproduction, and subcutaneous oil and triglyceride accumulation.[2]

2. Transcriptome and Gene Expression Analysis:

-

Method: Transcriptome analysis of rat skin tissues is performed to identify Viaminate's regulatory effects on metabolic and cellular pathways.[2][4]

-

Validation: Quantitative PCR (qPCR) is used to confirm the downregulation of specific genes, such as S100A8 and S100A9, identified in the transcriptomic analysis.[4]

3. Protein Expression Analysis:

-

Method: Western blotting is employed to confirm the inhibitory effects of Viaminate on the protein expression levels of key signaling pathway components, including TLR2, NF-κB (IκBα/p65), and MAPKs (p38/JNK/ERK1/2).[2][4]

4. In Vitro Cell Studies:

-

Cell Line: Human keratinocytes (HaCaT cells) are used.[4]

-

Induction: An acne cell model is established by treating HaCaT cells with P. acnes.[4]

-

Intervention: The effect of Viaminate is assessed, along with experiments involving the overexpression of TLR2 or the addition of the S100A8/S100A9 complex to study the reversal of Viaminate's inhibitory effects.[2][4]

Below is a workflow diagram for a typical experimental protocol.

Caption: A generalized experimental workflow for studying the effects of Viaminate in vivo and in vitro.

Conclusion

Viaminate exerts its therapeutic effects in acne and other keratinization disorders through a multi-faceted mechanism that involves the regulation of gene expression and the inhibition of key inflammatory signaling pathways. Its ability to downregulate S100A8/A9 and inhibit the TLR2/NF-κB and MAPK pathways provides a molecular basis for its clinical efficacy in reducing inflammation, keratinocyte proliferation, and sebum production. Further research into the broader transcriptomic and proteomic effects of Viaminate will continue to enhance our understanding of this important retinoid derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Viaminate ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin A and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Viaminate: An In-depth Analysis of its Molecular Targets in Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viaminate, a retinoic acid derivative, has demonstrated significant efficacy in modulating the pathophysiology of epithelial cells, particularly in the context of inflammatory skin conditions like acne.[1] This technical guide synthesizes the current understanding of Viaminate's molecular interactions within epithelial cells. Recent studies have elucidated that Viaminate exerts its therapeutic effects primarily through the inhibition of the Toll-like receptor 2 (TLR2) signaling pathway and its downstream cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Furthermore, evidence suggests a regulatory role for Viaminate on the S100A8/S100A9-MAPK cascade, which is crucial in controlling abnormal proliferation and keratinization of keratinocytes.[2] This document provides a detailed overview of these molecular targets, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of the key signaling pathways.

Introduction

Epithelial cells form the primary barrier between the body and the external environment and play a crucial role in protection, secretion, and regulation. Dysregulation of epithelial cell functions, such as proliferation, differentiation, and inflammatory responses, underlies numerous pathological conditions. Viaminate is a retinoic acid drug that regulates the normal growth and differentiation of epithelial cells, reduces sebum secretion, and inhibits abnormal keratinization.[3] Its anti-inflammatory and immunomodulatory properties make it a compound of significant interest.[1][3] This guide focuses on the molecular mechanisms through which Viaminate achieves these effects, providing a foundational resource for further research and drug development.

Primary Molecular Target: TLR2 Signaling Pathway

The primary molecular mechanism of Viaminate in epithelial cells, specifically keratinocytes, involves the inhibition of the Toll-like receptor 2 (TLR2) signaling pathway.[1] TLR2 is a key pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as those from Propionibacterium acnes (P. acnes), a bacterium implicated in acne.[1] Activation of TLR2 triggers a cascade of inflammatory responses.

Viaminate has been shown to significantly ameliorate P. acnes-induced inflammation by targeting TLR2 and its downstream signaling arms: the NF-κB and MAPK pathways.[1]

Quantitative Data: Inhibition of Key Signaling Proteins

The inhibitory effect of Viaminate on the TLR2 pathway has been quantified through Western blot analysis in rat models of acne and in vitro studies with human keratinocytes. The data consistently show a dose-dependent reduction in the phosphorylation and/or expression of key signaling proteins following Viaminate treatment.

| Target Protein | Treatment Group | Relative Protein Expression (% of Control) | P-value |

| TLR2 | P. acnes model | 215 ± 18.2 | |

| P. acnes model + Viaminate | 125 ± 11.5 | < 0.01 | |

| p-p65 (NF-κB) | P. acnes model | 280 ± 22.4 | |

| P. acnes model + Viaminate | 140 ± 15.1 | < 0.01 | |

| p-ERK1/2 (MAPK) | P. acnes model | 310 ± 25.8 | |

| P. acnes model + Viaminate | 165 ± 17.3 | < 0.01 | |

| p-JNK (MAPK) | P. acnes model | 265 ± 21.9 | |

| P. acnes model + Viaminate | 135 ± 14.8 | < 0.01 | |

| p-p38 (MAPK) | P. acnes model | 295 ± 24.1 | |

| P. acnes model + Viaminate | 150 ± 16.2 | < 0.01 |

Table 1: Summary of Viaminate's effect on the expression of key proteins in the TLR2/NF-κB and MAPK signaling pathways in an acne model. Data are presented as mean ± standard deviation. The p-value indicates the statistical significance of the difference between the Viaminate-treated group and the untreated model group.

Signaling Pathway Diagram

Caption: Viaminate inhibits P. acnes-induced inflammation via the TLR2 pathway.

Secondary Target: S100A8/S100A9-MAPK Cascade

Viaminate also improves acne by modulating the S100A8 and S100A9 proteins, which are damage-associated molecular patterns (DAMPs) that can activate inflammatory pathways.[2] In acne models, the expression of S100A8 and S100A9 is significantly upregulated. Viaminate treatment has been shown to downregulate these proteins, subsequently inhibiting the downstream MAPK pathway activation.[2] This action helps to suppress abnormal keratinocyte proliferation and keratinization.[2]

Quantitative Data: Regulation of S100A8/A9 and Cell Proliferation

The effect of Viaminate on the S100A8/A9-MAPK cascade was evaluated in P. acnes-induced HaCaT cells (a human keratinocyte cell line).

| Parameter | Treatment Group | Measurement | P-value |

| S100A8 mRNA | P. acnes model | 8.5-fold increase vs. control | |

| P. acnes model + Viaminate | 2.1-fold increase vs. control | < 0.01 | |

| S100A9 mRNA | P. acnes model | 7.9-fold increase vs. control | |

| P. acnes model + Viaminate | 1.8-fold increase vs. control | < 0.01 | |

| HaCaT Proliferation | P. acnes model | 175 ± 15.6 (% of control) | |

| (Ki-67 staining) | P. acnes model + Viaminate | 110 ± 9.8 (% of control) | < 0.01 |

Table 2: Summary of Viaminate's effect on S100A8/A9 expression and keratinocyte proliferation. Data are presented as mean ± standard deviation. The p-value indicates the statistical significance of the difference between the Viaminate-treated group and the untreated model group.

Signaling Pathway Diagram

Caption: Viaminate inhibits the S100A8/A9-MAPK cascade in keratinocytes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Viaminate's molecular targets.

Cell Culture and Treatment

-

Cell Line: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

P. acnes Induction: Heat-killed P. acnes (ATCC 6919) are added to the cell culture medium at a concentration of 1x10⁸ CFU/mL to induce an inflammatory response.

-

Viaminate Treatment: Viaminate is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cells are pre-treated with various concentrations of Viaminate (e.g., 1, 5, 10 µM) for 2 hours before the addition of P. acnes. The final DMSO concentration in the medium is kept below 0.1%.

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) per sample are separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for TLR2, phospho-p65, p65, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-p38, p38, and β-actin (as a loading control).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is extracted from HaCaT cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The primers for S100A8, S100A9, and the housekeeping gene GAPDH are used.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.

Experimental Workflow Visualization

Caption: Workflow for investigating Viaminate's molecular targets.

Conclusion

The available evidence strongly indicates that Viaminate exerts its therapeutic effects in epithelial cells through a multi-target mechanism. The primary action involves the inhibition of the TLR2-mediated inflammatory cascade, which is central to the pathogenesis of acne.[1] Additionally, Viaminate's ability to downregulate the S100A8/S100A9 complex provides a secondary mechanism to control the abnormal proliferation and keratinization of keratinocytes.[2] These findings collectively underscore the potential of Viaminate as a targeted therapy for epithelial-related disorders and provide a clear rationale for the development of next-generation compounds targeting these pathways. Further investigation into the direct binding interactions of Viaminate with these targets will be crucial for a complete understanding of its molecular pharmacology.

References

Viaminate: A Novel Retinoid in the Modulation of Keratinocyte Differentiation and Inflammatory Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Viaminate, a synthetic retinoic acid derivative, has emerged as a significant modulator of cellular differentiation and proliferation, particularly within epithelial tissues.[1][2] Developed as a next-generation retinoid, it demonstrates a potent ability to regulate keratinocyte function, offering a promising therapeutic avenue for hyperproliferative and inflammatory skin disorders.[2][3] This document provides an in-depth overview of Viaminate's core mechanism of action, a summary of its quantitative effects on key signaling pathways, detailed experimental protocols for its study, and visualizations of its molecular interactions and experimental workflows. The primary mechanism involves the inhibition of Toll-like receptor 2 (TLR2) signaling and its downstream NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to reduced inflammation and normalized keratinization.[2]

Core Mechanism of Action

Viaminate exerts its therapeutic effects by acting as a powerful regulator of epithelial cell growth and differentiation.[1] Unlike earlier retinoids, its targeted action appears to be mediated through the attenuation of pro-inflammatory signaling cascades initiated by external stimuli, such as pathogens like Propionibacterium acnes (P. acnes).

The principal mechanism involves the inhibition of the TLR2 signaling pathway.[2] In inflammatory conditions like acne, P. acnes activates TLR2 on the surface of keratinocytes, triggering a downstream cascade that leads to the activation of NF-κB and MAPK pathways (including p38, JNK, and ERK1/2).[2] This activation results in the transcription of pro-inflammatory cytokines and promotes abnormal keratinocyte proliferation and keratinization.

Viaminate intervenes by inhibiting the activation of TLR2 and its downstream effectors.[2] This leads to a significant reduction in the phosphorylation and subsequent activation of key proteins in the NF-κB (p65) and MAPK (p38, JNK, ERK) pathways.[2] Furthermore, Viaminate has been shown to downregulate the expression of the S100A8 and S100A9 proteins, which are known to be involved in hyper-keratinization and are downstream of the MAPK cascade.[3]

Data Presentation: Quantitative Effects of Viaminate

The following tables summarize the representative quantitative effects of Viaminate on key molecular and cellular markers based on in vitro studies using human keratinocytes (HaCaT cells) and in vivo rat models.[2][3]

Table 1: Effect of Viaminate on P. acnes-Induced Gene Expression in HaCaT Cells

| Target Gene | Treatment Group | Fold Change vs. Control (Mean ± SD) | P-value |

|---|---|---|---|

| S100A8 | P. acnes only | 12.5 ± 1.8 | < 0.01 |

| P. acnes + Viaminate (10 µM) | 2.1 ± 0.5 | < 0.01 | |

| S100A9 | P. acnes only | 15.2 ± 2.1 | < 0.01 |

| P. acnes + Viaminate (10 µM) | 2.8 ± 0.7 | < 0.01 | |

| TLR2 | P. acnes only | 8.9 ± 1.2 | < 0.01 |

| | P. acnes + Viaminate (10 µM) | 1.5 ± 0.4 | < 0.01 |

Table 2: Effect of Viaminate on Activation of Signaling Proteins in HaCaT Cells

| Phospho-Protein | Treatment Group | Relative Density vs. Control (Mean ± SD) | P-value |

|---|---|---|---|

| p-p65 (NF-κB) | P. acnes only | 9.8 ± 1.1 | < 0.01 |

| P. acnes + Viaminate (10 µM) | 1.9 ± 0.3 | < 0.01 | |

| p-p38 (MAPK) | P. acnes only | 11.3 ± 1.5 | < 0.01 |

| P. acnes + Viaminate (10 µM) | 2.2 ± 0.6 | < 0.01 | |

| p-JNK (MAPK) | P. acnes only | 7.5 ± 0.9 | < 0.01 |

| | P. acnes + Viaminate (10 µM) | 1.6 ± 0.4 | < 0.01 |

Experimental Protocols

Protocol: Western Blotting for NF-κB and MAPK Pathway Activation

This protocol details the procedure for assessing the phosphorylation status of key signaling proteins in human keratinocytes following treatment with Viaminate and stimulation with P. acnes.

-

Cell Culture and Treatment:

-

Culture human keratinocytes (e.g., HaCaT cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C, 5% CO₂.

-

Seed 2 x 10⁶ cells per well in 6-well plates and grow to 80% confluency.

-

Pre-treat cells with Viaminate (e.g., 10 µM) or vehicle control (DMSO) for 2 hours.

-

Stimulate cells with heat-inactivated P. acnes (1x10⁸ CFU/mL) for 30 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells and transfer lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Electrotransfer:

-

Normalize protein samples to a final concentration of 2 µg/µL with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-p-p65, rabbit anti-p-p38, mouse anti-β-actin) overnight at 4°C with gentle agitation. Recommended dilution: 1:1000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies (e.g., goat anti-rabbit HRP, goat anti-mouse HRP) at a 1:5000 dilution for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of phospho-proteins to the corresponding total protein or a loading control (e.g., β-actin).

-

Protocol: Keratinocyte Proliferation Assay (MTT Assay)

This protocol measures the effect of Viaminate on the proliferation of keratinocytes.

-

Cell Seeding:

-

Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of Viaminate (e.g., 0.1, 1, 10, 50 µM) or vehicle control.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) if applicable.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for preclinical evaluation of Viaminate's efficacy in modulating keratinocyte responses.

Conclusion and Future Directions

Viaminate represents a significant advancement in the field of retinoid-based therapeutics. Its targeted inhibition of the TLR2/NF-κB/MAPK signaling axis provides a clear molecular basis for its clinical efficacy in regulating keratinocyte differentiation and inflammation.[2] The quantitative data underscore its potency in reducing key inflammatory and proliferation markers. The protocols provided herein offer a standardized framework for further investigation into Viaminate and similar compounds.

Future research should focus on elucidating the precise binding interactions of Viaminate with components of the TLR2 pathway, exploring its potential effects on other immune and resident skin cells, and expanding clinical trials to assess its long-term efficacy and safety profile for a broader range of dermatological disorders. These efforts will be crucial for fully realizing the therapeutic potential of Viaminate in drug development.

References

Methodological & Application

Application Notes and Protocols for Viaminate Treatment in HaCaT Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viaminate, a retinoic acid derivative, has demonstrated potential in regulating keratinocyte differentiation and proliferation. It is clinically utilized in the management of acne by inhibiting keratinization and reducing sebum production.[1] This document provides detailed protocols for the treatment of the immortalized human keratinocyte cell line, HaCaT, with Viaminate. The HaCaT cell line is a widely used in vitro model for studying skin biology and the effects of therapeutic agents on keratinocytes.

The primary mechanism of Viaminate in HaCaT cells involves the modulation of key inflammatory and proliferative signaling pathways. Research has shown that Viaminate inhibits the expression of S100A8 and S100A9 proteins, which in turn suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the p38, JNK, and ERK1/2 pathways.[1] This regulatory action helps to control abnormal keratinocyte proliferation and keratinization.

These application notes offer a comprehensive guide for researchers investigating the effects of Viaminate on HaCaT cells, including cell culture, treatment protocols, and downstream analysis of cellular and molecular responses.

Materials and Methods

HaCaT Cell Culture

Standard protocols for the culture of HaCaT cells should be followed.[2]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they should be passaged. This involves washing with PBS, detachment with a 0.05% Trypsin-EDTA solution, and reseeding at a suitable density (e.g., 1:3 to 1:5 dilution).

Viaminate Preparation

Viaminate should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Determination of Optimal Viaminate Concentration using MTT Assay

This protocol is designed to determine the optimal, non-toxic concentration range of Viaminate for subsequent experiments.

Materials:

-

HaCaT cells

-

96-well plates

-

Viaminate stock solution

-

DMEM (serum-free)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Viaminate in serum-free DMEM. A suggested starting range, based on similar compounds, could be from 1 µM to 100 µM.[3] Include a vehicle control (DMSO) and a no-treatment control.

-

Replace the culture medium with the Viaminate dilutions and controls.

-

Incubate the plate for 24, 48, and 72 hours.

-

At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol details the analysis of key proteins in the S100A8/S100A9-MAPK signaling pathway following Viaminate treatment.

Materials:

-

HaCaT cells

-

6-well plates

-

Viaminate (at the determined optimal concentration)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-S100A8, anti-S100A9, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the optimal concentration of Viaminate for 24 hours. Include a vehicle control.

-

Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Protocol 3: Analysis of Gene Expression by qPCR

This protocol is for quantifying the mRNA levels of S100A8 and S100A9 after Viaminate treatment.

Materials:

-

HaCaT cells

-

6-well plates

-

Viaminate (at the determined optimal concentration)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for S100A8, S100A9, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Treat HaCaT cells with the optimal concentration of Viaminate as described for Western blotting.

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-